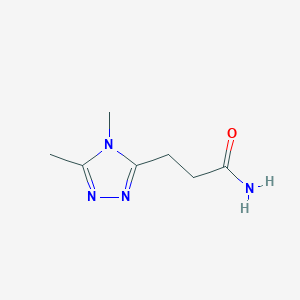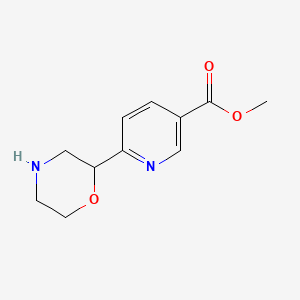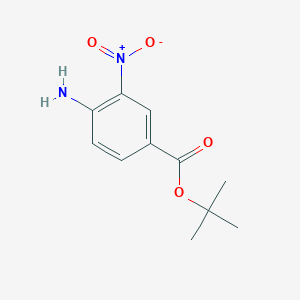
Tert-butyl 4-amino-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-amino-3-nitrobenzoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 4-amino-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available materials. One common method involves the nitration of tert-butyl 4-aminobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the amino group.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-amino-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: The reaction is typically carried out under a hydrogen atmosphere at room temperature or slightly elevated temperatures.
Major Products: Tert-butyl 4-amino-3-aminobenzoate.
-
Substitution
Reagents: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Conditions: The reaction conditions depend on the specific electrophile used but generally involve mild to moderate temperatures and the presence of a base.
Major Products: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-amino-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a valuable building block for designing potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 4-amino-3-nitrobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes or receptors. The presence of the nitro and amino groups allows for interactions with biological targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-amino-3-nitrobenzoate can be compared with other similar compounds, such as:
Tert-butyl 4-aminobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Tert-butyl 4-nitrobenzoate: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.
Methyl 4-amino-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group, affecting its solubility and reactivity.
The unique combination of the tert-butyl ester, amino, and nitro groups in this compound provides a distinct set of chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFFWHSMTNTNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
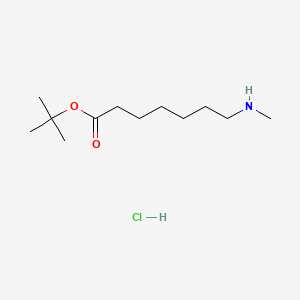


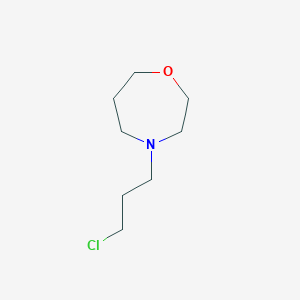
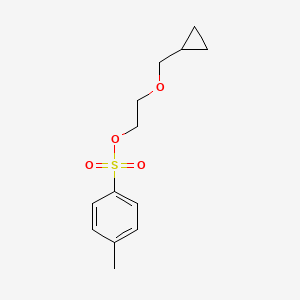
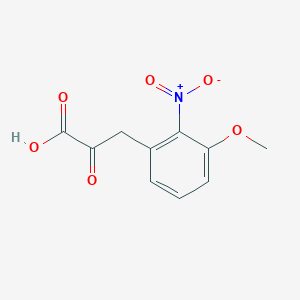
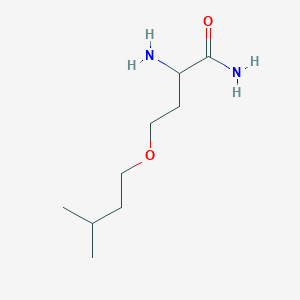
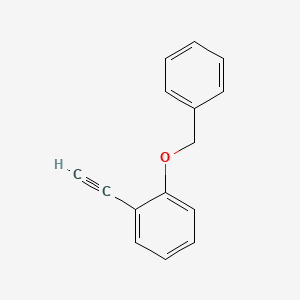
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)


